molecular formula C6H12N2O2 B15344912 3,5-Dimethyl-4-nitrosomorpholine CAS No. 55556-87-1

3,5-Dimethyl-4-nitrosomorpholine

Cat. No.: B15344912
CAS No.: 55556-87-1
M. Wt: 144.17 g/mol
InChI Key: YBJOMSMMHPFFHK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitrosomorpholine (CAS 55556-87-1) is a nitrosamine compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol. This chemical is provided as a high-purity material for research applications. Nitrosamines like this are of significant scientific interest in environmental chemistry, particularly in the study of water quality and disinfection byproducts. Research indicates that nitrosomorpholines can be present in aquatic environments and are investigated as non-point source pollutants, especially during heavy rainfall events which can wash them into urban water systems . From a toxicological perspective, nitrosamines are a well-characterized class of environmental carcinogens that require metabolic activation for their biological activity . The mechanism of carcinogenicity for dialkyl N-nitrosamines generally involves metabolic activation via α-carbon hydroxylation, a process primarily mediated by cytochrome P450 enzymes, leading to the formation of DNA-alkylating species . The specific structural features of this compound, including its α-carbon substitution patterns, are key factors that influence its metabolic activation and potential potency, making it a subject for structure-activity relationship (SAR) studies . This product is intended for research purposes only, such as analytical method development, environmental fate and transport studies, and investigations into the mechanisms of nitrosamine formation and carcinogenicity. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-4-nitrosomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-5-3-10-4-6(2)8(5)7-9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJOMSMMHPFFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1N=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970897
Record name 3,5-Dimethyl-4-nitrosomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55556-87-1
Record name Morpholine, 3,5-dimethyl-4-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-4-nitrosomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-nitrosomorpholine typically involves the nitration of 3,5-dimethylmorpholine. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitroso group at the 4-position. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product purity. The use of advanced catalytic systems and automated control mechanisms ensures consistent production quality.

Chemical Reactions Analysis

Nucleophilic Reactions

The nitroso group (-N=O) in 3,5-dimethyl-4-nitrosomorpholine undergoes nucleophilic attack under acidic or basic conditions, forming intermediates such as diazenium salts. Key reactions include:

  • α-Carbon hydroxylation : Metabolic activation via cytochrome P450 enzymes (e.g., CYP450 2E1) generates hydroxylated intermediates that decompose into DNA-alkylating agents like diazonium ions .

  • Hydrolysis : In aqueous media, the nitroso group reacts with water to produce morpholine derivatives and nitrous acid (HNO₂) .

Table 1: Nucleophilic Reaction Pathways

Reaction TypeConditionsProductsMechanism
α-HydroxylationCYP450 enzymesDNA adducts (e.g., O⁶-meGua)Metabolic activation
HydrolysisAqueous, pH 7–93,5-dimethylmorpholine + HNO₂Nucleophilic substitution

Electrophilic Reactions

The nitroso group participates in electrophilic substitution, particularly with alkylating agents:

  • O-Alkylation : Reacts with trialkyloxonium salts or dimethyl sulfate to form O-alkoxydiazenium salts (e.g., 6a , 6b ) . These intermediates undergo O- or N-dealkylation depending on nucleophile strength .

  • Coordination Chemistry : Binds to metal centers (e.g., Co(III) porphyrins) through the nitroso oxygen, enabling applications in chemiresistive sensing .

Key Observation : O-Triflyl derivatives decompose via N-dealkylation to yield methylated aromatic compounds (e.g., xylene) .

Photolytic Decomposition

UV irradiation induces N–N bond cleavage, generating reactive radicals and nitrogen oxides:

  • Primary Products : Nitric oxide (NO) and dimethylaminium radical (31 ), which recombine or further decompose .

  • Secondary Pathways :

    • pH-Dependent Products :

      • Acidic conditions : Formaldehyde and nitrite (NO₂⁻) .

      • Basic conditions : Methylamine (MA) and dimethylamine (DMA) .

Table 2: Photolysis Products Under Varying pH

pHMajor ProductsQuantum Yield (Φ)
4DMA, NO₂⁻0.18
7MA, NO0.05
9MA, O₂⁻0.25

Metabolic Activation and Toxicity

This compound’s carcinogenicity arises from:

  • Processive Oxidation : Cytochrome P450 enzymes (e.g., CYP450 2A6/2A13) convert it to nitrosamides (e.g., N'-nitrosonorcotinine), which exhibit longer half-lives (7–35 min) than α-hydroxynitrosamines (<1 min) .

  • DNA Alkylation : Reactive intermediates (e.g., diazonium ions) form mutagenic adducts such as O⁶-methylguanine .

Industrial and Analytical Relevance

  • Synthesis : Produced via nitration of 3,5-dimethylmorpholine using HNO₃/H₂SO₄ under controlled flow conditions.

  • Detection : Coordinated with Co(III) porphyrin sensors (LOD: 1 ppb) for environmental monitoring .

This compound’s reactivity underscores its dual role as a research tool and environmental carcinogen. Mechanistic studies highlight the importance of pH, enzyme systems, and light exposure in governing its transformation pathways .

Scientific Research Applications

3,5-Dimethyl-4-nitrosomorpholine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its nitroso group, which can interact with biological targets.

    Industry: It is used in the development of specialty chemicals and materials, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-nitrosomorpholine involves its interaction with molecular targets through its nitroso group. This group can undergo redox reactions, forming reactive intermediates that can modify biological molecules. The pathways involved include:

    Redox Cycling: The nitroso group can participate in redox cycling, generating reactive oxygen species (ROS) that can affect cellular function.

    Covalent Modification: The compound can form covalent bonds with nucleophilic sites on proteins and DNA, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylmorpholine: Lacks the nitroso group, resulting in different chemical reactivity.

    4-Nitrosomorpholine: Lacks the methyl groups, which affects its steric and electronic properties.

    3,5-Dimethyl-4-nitrosopiperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

3,5-Dimethyl-4-nitrosomorpholine is unique due to the combination of its nitroso group and the steric effects of the methyl groups

Biological Activity

3,5-Dimethyl-4-nitrosomorpholine (DMNM) is a member of the nitrosamine family, which are known for their carcinogenic properties. This compound has garnered attention due to its potential biological activity, particularly in relation to cancer development and metabolic interactions within biological systems. This article synthesizes data from various studies to provide a comprehensive overview of the biological activity associated with DMNM.

This compound has the following chemical structure:

  • Molecular Formula : C6_6H12_12N2_2O2_2
  • CAS Number : 624-93-9

Nitrosamines like DMNM are primarily activated metabolically in the liver. The activation leads to the formation of reactive intermediates that can bind to DNA, resulting in the formation of DNA adducts. These adducts are critical in understanding the carcinogenic potential of DMNM as they can lead to mutations during DNA replication.

  • Metabolic Activation : DMNM undergoes nitrosative cleavage, generating reactive species that interact with cellular macromolecules .
  • DNA Interaction : The formation of N7-alkylguanine and O6-alkylguanine adducts has been observed, which are indicative of mutagenic potential .

Biological Effects and Toxicity

Research has shown that DMNM exhibits significant toxicity in various biological systems. Key findings include:

  • Carcinogenicity : Studies have confirmed that DMNM can induce tumors in laboratory animals, particularly affecting the liver and kidneys .
  • Enzymatic Activity Alteration : Acute exposure to DMNM results in increased activities of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). This indicates hepatotoxic effects and metabolic disruption .

Table 1: Enzyme Activity Changes Induced by DMNM

Time (Hours)ALT Activity (U/L)AST Activity (U/L)ALP Activity (U/L)
Control158 ± 8399 ± 18100 ± 10
6191 ± 13380 ± 20120 ± 15
12206 ± 7.5370 ± 25130 ± 20
24306 ± 6.3390 ± 16140 ± 25
30375 ± 9400 ± 22150 ± 30

Case Studies

Several studies have investigated the effects of DMNM on animal models:

  • Hepatotoxicity Study : In a controlled study involving Rattus norvegicus, administration of DMNM led to significant increases in liver enzyme activities, suggesting acute liver damage. The study reported that enzyme levels peaked at various intervals post-exposure, indicating a time-dependent response .
  • Carcinogenicity Assessment : Long-term exposure studies demonstrated a high incidence of malignant tumors in rats fed diets containing DMNM. The tumors were primarily located in the liver and kidneys, reinforcing the compound's classification as a carcinogen .

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